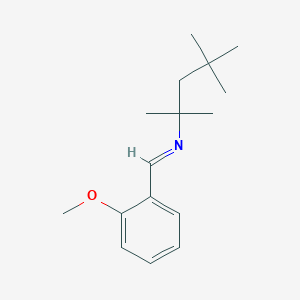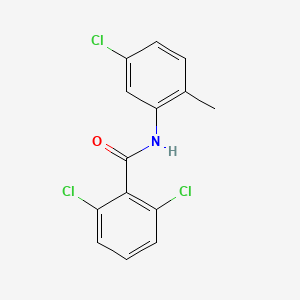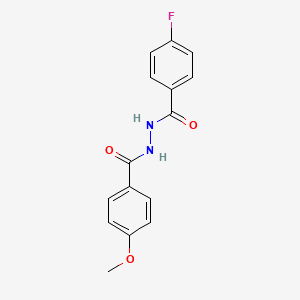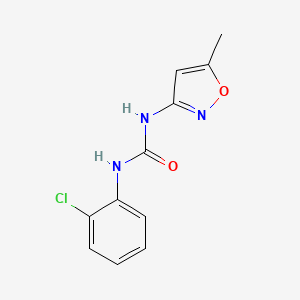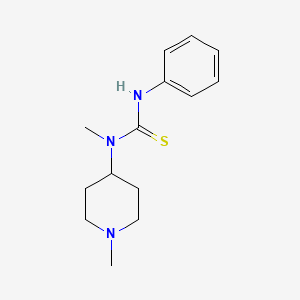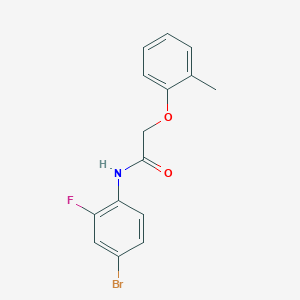
N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as NPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. NPC is a piperazine derivative that exhibits a wide range of biological activities, including antitumor, antifungal, and antiviral properties.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is not fully understood. However, studies have suggested that N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide may inhibit the activity of enzymes involved in cell proliferation and DNA synthesis, leading to the inhibition of tumor growth. N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of fungal enzymes involved in cell wall synthesis, leading to the inhibition of fungal growth. In addition, N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of viral enzymes involved in viral replication, leading to the inhibition of viral growth.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been shown to inhibit the growth of fungal cells by disrupting cell wall synthesis. In addition, N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to inhibit viral replication by inhibiting viral enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It exhibits a wide range of biological activities, making it a versatile compound for studying various diseases. N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide also has some limitations. Its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. In addition, N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to exhibit some toxicity in animal studies, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. First, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Second, studies are needed to evaluate its safety and toxicity in humans. Third, studies are needed to evaluate its potential as a combination therapy with other anticancer, antifungal, or antiviral agents. Fourth, studies are needed to evaluate its potential as a diagnostic tool for cancer, fungal infections, or viral infections. Fifth, studies are needed to evaluate its potential as a drug delivery system for targeted therapy. Overall, N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has great potential for therapeutic applications and warrants further investigation.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves the reaction of 4-chlorobenzylamine with 2-pyridinecarboxaldehyde in the presence of piperazine and carbon disulfide. The resulting product is then purified by recrystallization to obtain the final compound. The synthesis of N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been extensively studied and optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been studied for its antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to exhibit antiviral activity against HIV-1 and HCV.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4S/c18-15-6-4-14(5-7-15)13-20-17(23)22-11-9-21(10-12-22)16-3-1-2-8-19-16/h1-8H,9-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOUUANVMSLDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792682 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-chlorobenzyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5868725.png)
![4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5868736.png)

![N,N-diethyl-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5868745.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)
